(4-Tert-butyl-1,3-oxazol-2-yl)methanamine
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Overview
Description
“(4-Tert-butyl-1,3-oxazol-2-yl)methanamine” is an organic compound with the molecular formula C8H14N2O . It appears as a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3-oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) with a tert-butyl group (C(CH3)3) attached to the 4-position and a methanamine group (CH2NH2) attached to the 2-position .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 154.21 . It appears as a liquid at room temperature .Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to the functional groups in (4-Tert-butyl-1,3-oxazol-2-yl)methanamine, are crucial intermediates for asymmetric synthesis of amines. These compounds, when prepared from tert-butanesulfinamide and various aldehydes or ketones, activate imines for nucleophilic addition, facilitate chiral induction, and after addition, the tert-butanesulfinyl group is easily removed. This method efficiently synthesizes a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines, showcasing the versatility of tert-butyl-substituted compounds in synthesizing complex, biologically relevant molecules (Ellman, Owens, & Tang, 2002).
Catalysis and Hydrogenation Reactions
Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have been demonstrated to catalyze transfer hydrogenation reactions with high efficiency and turnover frequencies (TOF), achieving up to 99% conversion. This highlights the compound's potential in facilitating selective hydrogenation processes, critical in pharmaceutical synthesis and material science (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Stroke Treatment Advances
Recent developments in stroke treatment have leveraged the structural motifs related to this compound, particularly in the design of tetramethylpyrazine nitrones and quinolylnitrones. These compounds exhibit potent thrombolytic activity, free radical scavenging, non-toxicity, and the ability to permeate the blood-brain barrier, underscoring the therapeutic potential of tert-butyl-substituted compounds in neuroprotection and the treatment of cerebral ischemia (Marco-Contelles, 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes containing (pyridin-2-yl)methanamine derivatives, including those with tert-butyl groups, have been synthesized and explored for their photocytotoxic properties under red light. These complexes demonstrate significant potential in inducing apoptosis and generating reactive oxygen species in cancer cells, offering a new avenue for targeted cancer therapy and cellular imaging techniques (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Safety and Hazards
Properties
IUPAC Name |
(4-tert-butyl-1,3-oxazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAIOROYKSYADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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